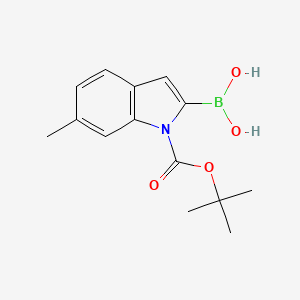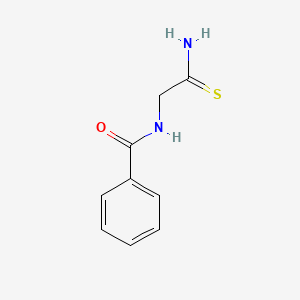
1-BOC-6-methylindole-2-boronic acid
Übersicht
Beschreibung
1-BOC-6-methylindole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound Indole derivatives are known for their wide range of biological activities and applications in material chemistry The compound is characterized by the presence of a boronic acid group at the second position and a tert-butoxycarbonyl (BOC) protecting group at the nitrogen atom of the indole ring The methyl group is located at the sixth position of the indole ring
Wirkmechanismus
Target of Action
The primary target of 1-BOC-6-methylindole-2-boronic acid, also known as (1-(tert-Butoxycarbonyl)-6-methyl-1H-indol-2-yl)boronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction. The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s stability and readiness for preparation contribute to its bioavailability in the sm coupling reaction .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, where the compound acts as an organoboron reagent .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemische Analyse
Biochemical Properties
1-BOC-6-Methylindole-2-Boronic Acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating catalytic processes. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies and as a tool for probing biochemical pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, this compound can modulate cell signaling by interacting with proteins involved in signal transduction, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity. Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions. It is essential to determine the threshold doses that elicit specific responses and to identify any toxic or adverse effects at high doses to ensure safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that play critical roles in metabolic processes. For example, this compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical and cellular effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. This compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzymatic activities and metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-BOC-6-methylindole-2-boronic acid can be synthesized through various methods. One common approach involves the borylation of 1-BOC-6-methylindole. The reaction typically employs a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-BOC-6-methylindole-2-boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The boronic acid group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), inert atmosphere (e.g., nitrogen or argon), elevated temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Wissenschaftliche Forschungsanwendungen
1-BOC-6-methylindole-2-boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-BOC-6-methoxyindole-2-boronic acid: Similar structure but with a methoxy group at the sixth position instead of a methyl group.
1-BOC-6-cyanoindole-2-boronic acid: Similar structure but with a cyano group at the sixth position instead of a methyl group.
1-BOC-6-benzyloxyindole-2-boronic acid: Similar structure but with a benzyloxy group at the sixth position instead of a methyl group.
Uniqueness
1-BOC-6-methylindole-2-boronic acid is unique due to the presence of the methyl group at the sixth position, which can influence its reactivity and the types of reactions it undergoes. The BOC protecting group also provides stability and allows for selective reactions at the boronic acid group.
Eigenschaften
IUPAC Name |
[6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-9-5-6-10-8-12(15(18)19)16(11(10)7-9)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHBTAWDTXMJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393431 | |
| Record name | 1-BOC-6-methylindole-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-51-3 | |
| Record name | 1-BOC-6-methylindole-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-1H-indole-2-boronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)






